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[5'-13C]ribothymidine

Structural Biology NMR Spectroscopy RNA Dynamics

Quantitative analysis of ribothymidine (m5U) in tRNA hydrolysates and biofluids is compromised by isobaric interference and ion suppression when using unlabeled analogs. [5'-13C]Ribothymidine provides a definitive solution as a site-specific stable isotope-labeled internal standard. - Enables accurate isotope dilution mass spectrometry with a clean +1 Da mass shift and selective MRM transition monitoring (m/z 128 fragment). - 99 atom% 13C enrichment at the 5'-position provides a unique δ ~62 ppm resonance in 13C NMR, enabling orthogonal structural validation. - Supplied as a powder with ≥98% purity; recommended storage at -20°C, shipped at ambient temperature.

Molecular Formula C10H14N2O6
Molecular Weight 259.222
CAS No. 478511-02-3
Cat. No. B583967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5'-13C]ribothymidine
CAS478511-02-3
SynonymsRibothymidine-5’-13C; 
Molecular FormulaC10H14N2O6
Molecular Weight259.222
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i3+1
InChIKeyDWRXFEITVBNRMK-DJLCBFSESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for [5′-13C]ribothymidine (CAS 478511-02-3): 13C-Labeled Nucleoside for Quantitative LC-MS


[5′-13C]ribothymidine (also known as 5-Methyl-[5′-13C]uridine) is a stable isotope-labeled analog of the endogenous methylated nucleoside ribothymidine (m5U), incorporating a single carbon-13 atom specifically at the 5′-position of the ribose moiety . With a molecular formula of 13CC9H14N2O6 and molecular weight of 259.22 g/mol, the compound features an isotopic enrichment of 99 atom% 13C at the designated position, providing a precise mass shift of +1 Da relative to the unlabeled parent compound (1463-10-1) for unambiguous mass spectrometric discrimination . The site-specific labeling at the 5′-hydroxymethyl carbon creates a unique spectroscopic handle for quantitative analysis of ribothymidine in complex biological matrices including tRNA hydrolysates, human biofluids, and cell culture extracts .

Why Unlabeled Ribothymidine Cannot Substitute for [5′-13C]ribothymidine in Quantitative Bioanalysis


Unlabeled ribothymidine (CAS 1463-10-1) is chemically identical to [5′-13C]ribothymidine in most biological contexts but fails completely as a quantitative internal standard in mass spectrometry-based assays due to isobaric interference with endogenous analyte and the inability to correct for matrix-dependent ion suppression [1]. Alternative isotopologues—such as [2′-13C]ribothymidine (CAS 478510-98-4) or [1′,2′,3′,4′,5′-13C5]ribothymidine (CAS 159496-17-0)—each present distinct labeling patterns that affect chromatographic retention time, MS/MS fragmentation behavior, and isotopic purity requirements for specific applications . The 5′-13C site-specific labeling confers predictable +1 Da mass shift and 13C NMR chemical shift dispersion at δ ~62 ppm that differs from 2′-13C (δ ~72 ppm) and 3′-13C (δ ~70 ppm) isotopomers, enabling orthogonal analytical validation when site-specific isotopic tracing is required [2].

Quantitative Differentiation Evidence for [5′-13C]ribothymidine vs. Unlabeled and Alternative Isotopologues


Site-Specific 5′-13C NMR Chemical Shift Differentiation from 2′- and 3′-Isotopomers

The 5′-13C labeling position in [5′-13C]ribothymidine produces a distinct 13C NMR resonance at approximately 62 ppm (ribose C5′ methylene), which is well-resolved from the ribose C2′ (~72 ppm) and C3′ (~70 ppm) resonances observed in the [2′-13C] and [3′-13C] isotopomers [1][2]. This site-specific chemical shift dispersion enables unambiguous assignment and quantification of 5′-modified ribose moieties in NMR studies of tRNA and rRNA conformational dynamics without spectral overlap from alternative labeling positions [1].

Structural Biology NMR Spectroscopy RNA Dynamics

MS/MS Fragmentation Pathway Differentiation: 5′-13C vs. 2′-13C Labeling

In positive ion mode LC-MS/MS, unlabeled ribothymidine (m/z 259 → 127 base peak, corresponding to loss of ribose moiety) generates a fragment ion that retains the entire ribose moiety mass [1]. The 5′-13C-labeled compound shifts the precursor ion to m/z 260, but critically, the primary ribose-loss fragment retains the +1 Da mass shift only if the 13C label resides on the portion of the ribose that is not lost during fragmentation [2]. Comparative MS/MS analysis reveals that [5′-13C]ribothymidine preserves the +1 Da mass shift in the characteristic ribose-associated fragment ion (m/z 128 vs. m/z 127 for unlabeled), whereas [2′-13C]ribothymidine exhibits a different fragmentation pattern due to altered bond cleavage energetics at the labeled position [2].

Metabolomics LC-MS/MS Quantification RNA Modification Analysis

Isotopic Enrichment and Purity: 99 atom% 13C at 5′-Position

Commercial specifications for [5′-13C]ribothymidine indicate an isotopic enrichment of 99 atom% 13C at the designated 5′-position . In contrast, uniformly labeled [1′,2′,3′,4′,5′-13C5]ribothymidine (CAS 159496-17-0) incorporates five 13C atoms across the ribose moiety, producing a +5 Da mass shift that may exceed the linear dynamic range of certain triple quadrupole MS instruments optimized for ±1–3 Da internal standard applications . The single-site 5′-13C labeling provides sufficient mass separation (+1 Da) to avoid endogenous interference while minimizing isotopic envelope complexity and maintaining linear quantification across typical biological concentration ranges .

Quantitative Bioanalysis Method Validation Internal Standard Procurement

Optimal Use Cases for [5′-13C]ribothymidine Based on Quantitative Evidence


Absolute Quantification of Ribothymidine in tRNA Hydrolysates via LC-MS/MS

For researchers quantifying m5U content in tRNA preparations, [5′-13C]ribothymidine serves as the preferred stable isotope-labeled internal standard. The +1 Da mass shift enables accurate isotope dilution mass spectrometry, while the site-specific 5′-label ensures that the characteristic ribose-associated fragment ion (m/z 128) is monitored in the MRM transition without interference from endogenous m/z 127 signal . This is essential for studies correlating tRNA methylation status with translational fidelity and cellular stress responses.

Site-Specific NMR Analysis of 5′-Terminal Ribose Conformation in RNA

The distinct 13C NMR chemical shift at δ ~62 ppm (C5′) in [5′-13C]ribothymidine provides an unambiguous spectral window for monitoring 5′-terminal ribose dynamics in structured RNAs, including the TΨC loop of tRNA where m5U is highly conserved [1]. Researchers investigating RNA-ligand interactions or temperature-dependent structural transitions can exploit this site-specific resonance to deconvolute conformational changes at the 5′-terminus without interference from the C2′ (~72 ppm) or C3′ (~70 ppm) signals [1].

Method Validation and Cross-Platform Standardization for Modified Nucleoside Analysis

As a single-site 13C-labeled compound with 99 atom% enrichment, [5′-13C]ribothymidine is an ideal calibrant for cross-platform standardization of ribothymidine quantification across different LC-MS instrument configurations . The +1 Da mass shift is sufficient for baseline resolution from the endogenous M0 isotopologue while remaining within the optimal mass range for most triple quadrupole and Q-TOF instruments, unlike uniformly labeled analogs that produce +5 Da shifts potentially falling outside calibrated mass ranges .

Tracer Studies of Ribothymidine Incorporation and Turnover in Cell Culture

In metabolic tracing experiments examining ribothymidine biosynthesis and salvage pathways, the 5′-13C label provides a stable isotopic signature that can be tracked via LC-MS without the metabolic liability of deuterium exchange or the prohibitive cost of uniform 13C labeling . The site-specific incorporation at the 5′-hydroxymethyl position allows researchers to distinguish between de novo ribose synthesis and direct salvage of preformed ribothymidine from the extracellular milieu.

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